molecular formula C13H15ClO2 B601226 4-(4-Chlorophenyl)cyclohexanecarboxylic acid CAS No. 1346600-43-8

4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Cat. No. B601226
Key on ui cas rn: 1346600-43-8
M. Wt: 238.72
InChI Key:
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Patent
US05698548

Procedure details

Reduce a solution of the product of STEP 2 (1.36 g) in EtOAc (50 mL) over 10% Pd/C under H2 (50 psi) for 14 h. Filter the catalyst and concentrate the solution to give the title compound (1.36 g).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=[O:15])[CH2:10][CH:9]=2)=[CH:4][CH:3]=1>CCOC(C)=O.[Pd]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:9][CH2:10][CH:11]([C:14]([OH:16])=[O:15])[CH2:12][CH2:13]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CCC(CC1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the solution

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05698548

Procedure details

Reduce a solution of the product of STEP 2 (1.36 g) in EtOAc (50 mL) over 10% Pd/C under H2 (50 psi) for 14 h. Filter the catalyst and concentrate the solution to give the title compound (1.36 g).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=[O:15])[CH2:10][CH:9]=2)=[CH:4][CH:3]=1>CCOC(C)=O.[Pd]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:9][CH2:10][CH:11]([C:14]([OH:16])=[O:15])[CH2:12][CH2:13]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CCC(CC1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the solution

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05698548

Procedure details

Reduce a solution of the product of STEP 2 (1.36 g) in EtOAc (50 mL) over 10% Pd/C under H2 (50 psi) for 14 h. Filter the catalyst and concentrate the solution to give the title compound (1.36 g).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=[O:15])[CH2:10][CH:9]=2)=[CH:4][CH:3]=1>CCOC(C)=O.[Pd]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:9][CH2:10][CH:11]([C:14]([OH:16])=[O:15])[CH2:12][CH2:13]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CCC(CC1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the solution

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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